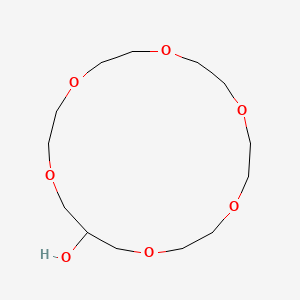

1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol

Beschreibung

Contextualization within Crown Ether and Polyether Macrocycle Research

Crown ethers, first synthesized by Charles Pedersen in 1967, are cyclic polyethers renowned for their ability to selectively bind cations within their central cavity. jetir.orgubc.ca This discovery, which led to the 1987 Nobel Prize in Chemistry, opened up new avenues in host-guest chemistry. rsc.org The parent compound, 1,4,7,10,13,16-Hexaoxacyclooctadecane , commonly known as 18-crown-6 (B118740) , is one of the most well-studied crown ethers, notable for its high affinity for the potassium cation. ubc.cawikipedia.org

1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol is a derivative of 18-crown-6, featuring a hydroxyl (-OH) group attached to the macrocyclic ring. This substitution transforms the parent crown ether into a functionalized macrocycle, a key area of contemporary research. The introduction of functional groups onto the crown ether framework allows for the modulation of their properties, such as solubility, complexing ability, and reactivity, and enables their incorporation into larger, more complex molecular systems. researchgate.netiipseries.org

The synthesis of such functionalized crown ethers can be approached in two primary ways: by constructing the macrocycle from already functionalized starting materials or by directly adding functional groups to the pre-formed crown ether ring. iipseries.org While direct functionalization can be more efficient, it can also present challenges in controlling the position and number of added groups. iipseries.org

Structural Characteristics and Conformational Flexibility of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol

The fundamental structure of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol consists of an 18-membered ring containing six oxygen atoms, which create a hydrophilic inner cavity, and a lipophilic ethylene-based exterior. The size of this cavity in the parent 18-crown-6 is ideally suited for the potassium ion.

The introduction of a hydroxyl group at the 18th position of the now 19-membered ring system introduces several key structural features:

Asymmetry: The hydroxyl group breaks the high symmetry of the parent 18-crown-6 molecule.

Chirality: The carbon atom to which the hydroxyl group is attached becomes a chiral center, meaning the molecule can exist as two enantiomers.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the molecule's interaction with solvents, cations, and other molecules.

Research Significance and Potential Academic Applications of Substituted Macrocycles

The functionalization of crown ethers, as exemplified by 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol , is of considerable research interest due to the wide range of potential applications for these modified macrocycles. The hydroxyl group can serve as a synthetic handle for further chemical modifications, allowing the crown ether to be tethered to polymers, surfaces, or other molecules.

Potential academic applications for hydroxyl-substituted crown ethers include:

Phase-Transfer Catalysis: Crown ethers can act as phase-transfer catalysts by solubilizing inorganic salts in organic solvents. jetir.org The hydroxyl group could influence the catalyst's solubility and interaction with the reactants.

Ion-Selective Sensors: Functionalized crown ethers can be incorporated into ion-selective electrodes or optical sensors. The hydroxyl group could be used to anchor the crown ether to a sensor surface or to modulate its electronic properties upon ion binding.

Chiral Recognition: The presence of a chiral center in 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol opens up the possibility of its use in chiral recognition, for example, in the separation of enantiomers. Chiral crown ethers have been synthesized and studied for their ability to selectively bind one enantiomer of a chiral guest molecule over the other. bohrium.com

Biomimetic Chemistry: The ability of crown ethers to selectively bind ions is reminiscent of ion channels in biological membranes. Hydroxylated crown ethers could be used in fundamental studies of ion transport and as simple models for biological systems.

While specific research findings on 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol are limited, the principles established through the study of other functionalized crown ethers provide a strong foundation for understanding its potential significance and for guiding future investigations into its properties and applications.

Compound Data Tables

Table 1: Physicochemical Properties of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol

| Property | Value | Source |

| CAS Number | 77887-91-3 | vulcanchem.comchemicalbook.com |

| Molecular Formula | C₁₃H₂₆O₇ | vulcanchem.com |

| Molecular Weight | 294.34 g/mol | vulcanchem.com |

| IUPAC Name | 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol | vulcanchem.com |

Table 2: Physicochemical Properties of 1,4,7,10,13,16-Hexaoxacyclooctadecane (18-Crown-6)

| Property | Value | Source |

| CAS Number | 17455-13-9 | wikipedia.org |

| Molecular Formula | C₁₂H₂₄O₆ | wikipedia.org |

| Molecular Weight | 264.32 g/mol | wikipedia.org |

| Melting Point | 39-40 °C | wikipedia.org |

| Boiling Point | >300 °C | wikipedia.org |

| Density | 1.237 g/cm³ | wikipedia.org |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

77887-91-3 |

|---|---|

Molekularformel |

C13H26O7 |

Molekulargewicht |

294.34 g/mol |

IUPAC-Name |

1,4,7,10,13,16-hexaoxacyclononadecan-18-ol |

InChI |

InChI=1S/C13H26O7/c14-13-11-19-9-7-17-5-3-15-1-2-16-4-6-18-8-10-20-12-13/h13-14H,1-12H2 |

InChI-Schlüssel |

KWDYSDBSDSEBEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCOCCOCC(COCCOCCO1)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Strategies for 1,4,7,10,13,16 Hexaoxacyclononadecan 18 Ol

Retrosynthetic Approaches to the 19-Membered Hexaoxacyclononadecane Core

The construction of large macrocyclic frameworks like the 19-membered hexaoxacyclononadecane core is typically achieved through template-assisted cyclization reactions. rsc.orgnih.gov Retrosynthetic analysis involves conceptually deconstructing the target molecule into simpler, readily available starting materials. The primary disconnection points in the hexaoxacyclononadecane ring are the ether linkages, suggesting a Williamson ether synthesis approach as a key bond-forming strategy. youtube.com

A common retrosynthetic strategy involves breaking the macrocycle into two main fragments: a diol and a dihalide (or ditosylate). For a 19-membered ring with a hydroxyl substituent, a logical approach would involve a precursor that already contains the protected hydroxyl group. For instance, the macrocycle could be disconnected to reveal a polyethylene (B3416737) glycol derivative and a smaller, functionalized fragment.

Key Retrosynthetic Disconnections:

| Disconnection Strategy | Precursor Fragments | Key Synthetic Transformation |

|---|---|---|

| Two-Component Cyclization | A diol (e.g., a derivative of pentaethylene glycol) and a dihalide/ditosylate containing a protected hydroxyl group. | Intermolecular Williamson ether synthesis. |

| Intramolecular Cyclization | A long-chain precursor containing a terminal alcohol and a terminal leaving group (e.g., halide or tosylate). | High-dilution intramolecular Williamson ether synthesis. vt.edu |

The template effect is crucial for achieving high yields in macrocyclization. Alkali metal cations, such as potassium, can coordinate with the oxygen atoms of the polyether chain, pre-organizing the linear precursor into a conformation that favors cyclization over polymerization. youtube.comwikipedia.org The size of the cation is selected to match the cavity of the target crown ether. wikipedia.org

Stereoselective and Regioselective Introduction of the 18-Hydroxyl Moiety

Introducing a single hydroxyl group at a specific position (regioselectivity) and with a defined 3D orientation (stereoselectivity) on a flexible macrocycle is a significant synthetic challenge. Two main approaches are generally considered:

Pre-functionalization: The hydroxyl group, or a protected version of it, is incorporated into one of the starting materials before the macrocyclization step. nih.gov This is the most common and generally more controlled method. For example, a chiral glycerol (B35011) derivative can be used as a building block to introduce the hydroxyl group with a specific stereochemistry.

Direct Functionalization: A pre-formed crown ether is functionalized in a subsequent step. rsc.orgiipseries.org This approach can be less selective but offers the advantage of modifying readily available, non-functionalized macrocycles. rsc.org Methodologies for direct functionalization often involve radical-mediated reactions, which can be initiated photochemically or with chemical initiators. iipseries.org However, achieving high regioselectivity on a symmetrical or near-symmetrical aliphatic crown ether can be difficult.

A plausible synthetic route starting from pre-functionalized building blocks would involve protecting the hydroxyl group of a suitable three-carbon unit (like solketal (B138546) or a benzyl-protected glycerol), converting the remaining two hydroxyls into good leaving groups (e.g., tosylates), and then reacting this with a suitable polyethylene glycol in the presence of a base and a template cation.

Post-Synthetic Modification of the Hydroxyl Group in 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol

The hydroxyl group serves as a versatile handle for further functionalization, allowing the crown ether to be tailored for specific applications.

Esterification is a common method to modify the properties of hydroxylated crown ethers. researchgate.net This can be achieved through several standard organic reactions. The choice of method depends on the desired ester and the sensitivity of the starting materials.

Common Esterification Methods:

| Reaction Name | Reagents | General Conditions |

|---|---|---|

| Fischer Esterification | Carboxylic acid, catalytic acid (e.g., H₂SO₄) | Typically requires heating and removal of water. |

| Acylation with Acyl Chlorides | Acyl chloride, non-nucleophilic base (e.g., pyridine, triethylamine) | Often performed at low temperatures to control reactivity. |

| Steglich Esterification | Carboxylic acid, coupling agent (e.g., DCC), catalyst (e.g., DMAP) | Mild conditions, suitable for sensitive substrates. nih.gov |

These reactions allow for the introduction of a wide variety of functional groups through the carboxylic acid component, enabling the tuning of properties like lipophilicity, and providing a point of attachment for other molecules.

The hydroxyl group can also be converted into an ether linkage, further expanding the range of possible derivatives. The Williamson ether synthesis is the most common method for this transformation.

Etherification Reaction:

| Reaction Name | Reagents | General Conditions |

|---|---|---|

| Williamson Ether Synthesis | Strong base (e.g., NaH) to deprotonate the alcohol, followed by an alkyl halide (e.g., R-Br, R-I). | Anhydrous aprotic solvent (e.g., THF, DMF). |

This method allows for the introduction of various alkyl or aryl groups, which can be used to alter the solubility of the crown ether or to introduce new functionalities.

The hydroxyl group is a key site for introducing polymerizable functionalities or for grafting the crown ether onto a surface. iipseries.org This allows for the creation of advanced materials with the ion-binding properties of the crown ether.

Functionalization Strategies:

For Polymerization: The hydroxyl group can be reacted with a molecule containing a polymerizable group, such as an acrylate, methacrylate (B99206), or a styrenic derivative. For example, reaction with acryloyl chloride would introduce a polymerizable double bond. Ring-opening metathesis polymerization (ROMP) of crown ethers containing unsaturated moieties is another powerful technique. acs.org

For Surface Immobilization: To attach the crown ether to a surface (e.g., silica (B1680970), gold, or a polymer resin), the hydroxyl group can be converted into a functional group that can react with the surface. For example, it can be reacted with a silane (B1218182) coupling agent to allow for covalent attachment to silica surfaces. Polyelectrolytes can also be modified with crown ethers and then deposited onto surfaces in a layer-by-layer fashion. wur.nl

Convergent and Divergent Synthetic Pathways to Analogues of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol

Both convergent and divergent strategies can be employed to create a library of analogues of the target molecule, each with potentially different properties.

Convergent Synthesis: This approach involves preparing different building blocks separately and then combining them in the final steps to create the target molecules. For example, different functionalized three-carbon units (with moieties other than a hydroxyl group) could be synthesized and then subjected to the same macrocyclization reaction with a polyethylene glycol derivative. This is an efficient way to create a variety of analogues with different functional groups at the 18-position.

Divergent Synthesis: In a divergent approach, a common intermediate, in this case, 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol, is used to generate a library of related compounds. The post-synthetic modification strategies discussed in section 2.3 are prime examples of divergent synthesis. Starting from the parent alcohol, a wide array of ester and ether derivatives can be prepared, each with unique properties. This approach is highly efficient for rapidly exploring the structure-activity relationships of different functional groups attached to the crown ether core.

Complexation Chemistry and Host Guest Interactions of 1,4,7,10,13,16 Hexaoxacyclononadecan 18 Ol

Cation Binding Studies with 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol

The primary function of crown ethers and their derivatives is the selective binding of cations. The size of the macrocyclic cavity and the nature of the donor atoms are key determinants of this selectivity. For 18-crown-6 (B118740) based structures, the cavity size is particularly well-suited for the potassium ion. wikipedia.orgopenstax.org The introduction of a hydroxyl side arm in 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol is expected to modify this intrinsic selectivity through cooperative binding, where the hydroxyl group can also coordinate to the cation, forming a more stable, three-dimensional complex.

The parent 18-crown-6 exhibits a strong affinity for alkali metal cations, with a notable preference for K⁺ due to the complementary size of the ion and the ether's cavity. wikipedia.orgopenstax.org The stability of these complexes is also influenced by the solvent, with lower dielectric constant solvents generally leading to higher stability constants. muk.ac.ir For instance, the binding constant for K⁺ with 18-crown-6 in methanol (B129727) is on the order of 10⁶ M⁻¹. wikipedia.org

The hydroxyl side arm in 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol is anticipated to enhance the binding affinity for alkali metals, particularly for smaller cations like Na⁺ and Li⁺, where the flexible side arm can help to encapsulate the ion more effectively. This is a common characteristic of lariat (B8276320) ethers, which often show increased stability constants compared to their non-functionalized counterparts. Studies on related hydroxy-functionalized squalene-18-crown-6 derivatives have shown that they retain the ability to form stable "nest-in-type" complexes with alkali metal cations in a manner similar to the parent 18-crown-6. nih.gov

While specific thermodynamic data for the title compound is scarce, the expected trend in stability would follow the general principles of lariat ether chemistry, with the potential for altered selectivity compared to 18-crown-6. The stability of complexes with 18-crown-6 and its derivatives is known to be dependent on the solvent environment. researchgate.netnih.gov

Table 1: Stability Constants (log K) for 1:1 Complexes of 18-Crown-6 with Alkali Metal Cations in Various Solvents

| Cation | Methanol | Water | Propylene Carbonate |

| Li⁺ | - | - | >4 |

| Na⁺ | 4.32 | 0.8 | >4 |

| K⁺ | 6.08 | 2.03 | >4 |

| Rb⁺ | 5.39 | 1.56 | >4 |

| Cs⁺ | 4.79 | 0.99 | >4 |

Note: This table presents data for the parent compound, 18-crown-6, to provide a baseline for understanding the complexation behavior. Data is compiled from various sources. muk.ac.irresearchgate.net The hydroxyl group in 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol is expected to influence these values.

The complexation of alkaline earth metal cations by 18-crown-6 is also well-documented, with selectivity patterns influenced by the cation's size and charge density, as well as the solvent medium. researchgate.net In methanol, the selectivity order for 18-crown-6 is typically Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺. researchgate.net The divalency of these cations leads to stronger electrostatic interactions compared to alkali metals.

For 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol, the hydroxyl side arm can play a significant role in stabilizing the complex with alkaline earth metals. The additional coordination from the hydroxyl group can help to satisfy the higher coordination number preference of these divalent cations. This cooperative binding is expected to result in higher stability constants compared to the parent 18-crown-6. The flexibility of the side arm can also allow for a better fit for cations that are not perfectly sized for the 18-crown-6 cavity.

Table 2: Stability Constants (log K) for 1:1 Complexes of 18-Crown-6 with Alkaline Earth Metal Cations in Methanol-Water Mixtures

| Cation | Pure Methanol | 90% MeOH | 50% MeOH | 10% MeOH |

| Mg²⁺ | 2.86 | - | - | - |

| Ca²⁺ | 3.89 | 3.66 | 3.09 | 2.16 |

| Sr²⁺ | 5.00 | 4.67 | 3.84 | 2.70 |

| Ba²⁺ | 5.99 | 5.48 | 4.60 | 3.42 |

Note: This table provides data for the parent 18-crown-6 to illustrate the general trends in complexation with alkaline earth metals. researchgate.net The presence of the hydroxyl side arm in the title compound would likely lead to different stability constants.

The interaction of 18-crown-6 and its derivatives with transition metal ions is influenced by factors such as the ion's preferred coordination geometry and the nature of the solvent. chemijournal.com For some transition metal ions, the complexation with the parent 18-crown-6 can be relatively weak. However, the introduction of a functional side arm, such as the hydroxyl group in 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol, can significantly enhance the stability of the complexes.

The hydroxyl group can act as an additional donor ligand, leading to a more stable chelate effect. This is particularly relevant for transition metals that favor higher coordination numbers. Studies on benzo-18-crown-6 (B86084) have shown that it forms 1:1 complexes with ions like Co(II), Ni(II), and Zn(II) in methanol-water mixtures, with the stability constants being influenced by the solvent composition. chemijournal.com It is reasonable to infer that the hydroxyl group of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol would participate in the coordination sphere of transition metal ions, likely increasing the stability of the resulting complexes compared to unsubstituted 18-crown-6.

The coordination chemistry of lanthanide and actinide ions with crown ethers is an area of significant research interest, particularly in the context of separation science. orientjchem.orgnih.gov These ions are hard Lewis acids and prefer to coordinate with hard donor atoms like oxygen. The 18-crown-6 macrocycle provides a suitable platform for their complexation.

Anion Recognition and Encapsulation by 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol Architectures

While crown ethers are primarily known for cation binding, their architectures can be modified to facilitate anion recognition. This is typically achieved by incorporating anion-binding sites, such as hydrogen bond donors, into the structure. The hydroxyl group of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol can potentially act as a hydrogen bond donor to an anion that is co-complexed with a cation within the macrocyclic cavity. This cooperative binding, where the cation is bound by the crown ether and the anion interacts with the side arm, can lead to the formation of stable ion-pair complexes. This phenomenon has been observed in other functionalized crown ether systems.

Neutral Molecule Binding and Encapsulation Capabilities

Crown ethers can also form host-guest complexes with neutral molecules, particularly those capable of hydrogen bonding with the ether oxygens. acs.org The parent 18-crown-6 is known to form crystalline complexes with a variety of neutral guest molecules. acs.org The presence of the hydroxyl group on the side arm of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol introduces an additional site for hydrogen bonding, potentially enhancing its ability to bind and encapsulate neutral guest molecules. This could lead to the formation of more stable or structurally diverse supramolecular assemblies compared to the unsubstituted 18-crown-6. Computational studies have been employed to understand the nature and strength of these interactions with neutral molecules. acs.org

Thermodynamic and Kinetic Investigations of Complex Formation

The formation of a host-guest complex between a crown ether, such as 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol, and a guest cation is governed by a delicate balance of thermodynamic and kinetic factors. These parameters provide a quantitative measure of the stability of the complex and the speed at which it forms and dissociates.

Enthalpy and Entropy Contributions to Binding

The stability of a crown ether-cation complex is defined by the Gibbs free energy change (ΔG°) of the complexation reaction. This, in turn, is determined by the enthalpy (ΔH°) and entropy (ΔS°) changes according to the equation: ΔG° = ΔH° - TΔS°.

Table 1: Illustrative Thermodynamic Data for the Complexation of K⁺ with 18-Crown-6 in Methanol at 25°C

| Thermodynamic Parameter | Value | Unit |

| log K | 6.06 | - |

| ΔG° | -34.6 | kJ/mol |

| ΔH° | -61.1 | kJ/mol |

| TΔS° | -26.5 | kJ/mol |

Data sourced from studies on 18-crown-6 as a proxy for the title compound.

This table demonstrates that the complexation is strongly driven by a favorable enthalpy change, which is partially offset by an unfavorable entropy change. rsc.org

Rate Constants and Mechanism of Guest Exchange

The kinetics of complex formation and dissociation are crucial for understanding the dynamic behavior of host-guest systems. The Eigen-Winkler mechanism is often used to describe the complexation process, which involves a stepwise association of the host and guest.

The process can be simplified into two main steps:

Formation of an encounter complex: The host and guest diffuse together to form a solvent-separated ion pair.

Desolvation and conformational change: The guest cation sheds its solvation shell, and the crown ether may undergo a conformational change to encapsulate the guest, forming the final complex.

The rate-determining step can be either the desolvation of the cation or the conformational rearrangement of the macrocycle. For flexible crown ethers, the conformational change can be a significant kinetic barrier. The hydroxyl group on 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol could influence the rate of guest exchange by affecting the flexibility of the macrocyclic ring or by interacting with the incoming or outgoing guest.

Influence of Solvent Environment on Complexation of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol

The solvent plays a critical role in mediating host-guest interactions. The stability and kinetics of complex formation are highly dependent on the properties of the surrounding solvent.

Impact of Solvent Polarity and Hydrogen Bonding

The polarity of the solvent significantly affects the stability of crown ether complexes. In general, complex stability is higher in less polar solvents. This is because polar solvents can effectively solvate both the cation and the crown ether, making the desolvation process more energetically costly and thus complexation less favorable.

Solvent Polarity: In highly polar solvents like water, the strong solvation of cations by water molecules competes with the complexation by the crown ether. figshare.com In less polar solvents, the energy penalty for desolvation is lower, leading to higher stability constants for the complexes. figshare.com

Hydrogen Bonding: Solvents capable of hydrogen bonding, such as water and alcohols, can interact with the oxygen atoms of the crown ether, stabilizing the free host and making complexation less favorable. rsc.org The hydroxyl group on 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol can also engage in hydrogen bonding with the solvent, which would further influence its complexing ability.

Table 2: Stability Constants (log K) for K⁺-18-Crown-6 Complex in Various Solvents at 25°C

| Solvent | Dielectric Constant | log K |

| Water | 78.5 | 2.03 |

| Methanol | 32.6 | 6.06 |

| Acetonitrile | 37.5 | 5.9 |

| Dimethylformamide (DMF) | 36.7 | 4.4 |

Data sourced from studies on 18-crown-6 as a proxy for the title compound.

This table illustrates the general trend of increasing complex stability with decreasing solvent polarity, although other solvent properties also play a role. figshare.comresearchgate.net

Role of Water Molecules in Host-Guest Systems

Water, as a highly polar and hydrogen-bonding solvent, has a profound impact on the complexation of crown ethers. The role of water is multifaceted and can be both competitive and cooperative.

Competitive Solvation: Water molecules are strong competitors for both the guest cation and the host crown ether. The high hydration energy of many cations must be overcome for complexation to occur. Similarly, hydrogen bonding of water to the ether oxygens of the crown can stabilize the uncomplexed host. rsc.org

Structural Role: In some cases, water molecules can be an integral part of the complex structure. For instance, water molecules can coordinate to the complexed cation, occupying axial positions above and below the plane of the crown ether. acs.org This can lead to the formation of "sandwiched" or hydrated complexes. The presence of the hydroxyl group in 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol could facilitate the inclusion of water molecules into the coordination sphere of the complex.

Supramolecular Architectures and Materials Science Incorporating 1,4,7,10,13,16 Hexaoxacyclononadecan 18 Ol

Design and Synthesis of Advanced Supramolecular Host Systems utilizing 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol

The design of advanced supramolecular host systems based on 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol leverages both the inherent cation-binding properties of the crown ether macrocycle and the reactive potential of the hydroxyl group. The synthesis of such functionalized crown ethers can be approached in two primary ways: by constructing the macrocycle from pre-functionalized starting materials or by direct functionalization of a pre-formed crown ether. rsc.org

One established method for synthesizing hydroxy crown ethers involves the reaction of a diphenol with epichlorohydrin (B41342) in an alkaline aqueous medium. tdl.org For aliphatic hydroxy crown ethers like 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol, a common strategy is the templated macrocyclization. This involves using a metal cation, such as potassium, to organize the precursor fragments, thereby promoting the ring-closing reaction. researchgate.net The synthesis of the closely related 2-Hydroxymethyl-18-crown-6 has been documented, confirming the accessibility of such compounds. sigmaaldrich.comnih.gov

The hydroxyl group serves as a key modification point. For instance, it can be converted to an aldehyde, which can then participate in further reactions to build more complex host systems. The hydroxyl moiety can also be used to link the crown ether to other molecular platforms, creating multi-component host systems with tailored recognition properties. The synthetic versatility of hydroxy crown ethers allows for their incorporation into a wide range of supramolecular structures. tdl.org

Table 1: Representative Synthetic Approaches to Hydroxy-Functionalized Crown Ethers

| Precursors | Reagents and Conditions | Product | Yield (%) | Reference |

| Diphenol, Epichlorohydrin | NaOH, H₂O | Hydroxy-benzo-crown ether | Variable | tdl.org |

| Triethylene glycol, Triethylene glycol di-p-toluenesulfonate | Strong base, anhydrous conditions | 18-crown-6 (B118740) (precursor to functionalization) | Moderate | researchgate.net |

| Pre-formed 18-crown-6 | Radical initiator, functionalizing agent | Functionalized 18-crown-6 | Variable | rsc.org |

Self-Assembly Processes Directed by 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol

The self-assembly of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol is governed by a combination of non-covalent interactions. The crown ether cavity provides a recognition site for specific cations, such as potassium ions, through ion-dipole interactions. wikipedia.org This host-guest complexation can serve as a primary driving force for assembling larger structures.

The hydroxyl group introduces an additional and crucial element of control over the self-assembly process. It can participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This directional interaction can guide the formation of well-defined one-, two-, or three-dimensional networks. For instance, hydroxyl-terminated self-assembled monolayers have been shown to be effective platforms for further functionalization. nih.gov

Furthermore, the stereochemistry and size of the crown ether can influence the morphology of the resulting self-assembled nanostructures. rsc.org In the case of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol, the interplay between cation complexation within the 19-membered ring and intermolecular hydrogen bonding via the hydroxyl group can lead to the formation of complex and potentially stimuli-responsive supramolecular architectures. The formation of one-dimensional columnar structures has been observed in related dicyclohexano nih.govcrown-6 systems through hydrogen bonding. researchgate.net

Fabrication of Polymeric Materials with Integrated 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol Units

The incorporation of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol into polymeric materials is a promising strategy for creating functional polymers with ion-selective properties. The hydroxyl group is a convenient anchor point for polymerization. It can be used as an initiator for ring-opening polymerization of cyclic esters like lactide, or it can be chemically modified into a polymerizable group, such as a methacrylate (B99206) or a styrenic derivative. researchgate.net

There are three main strategies for immobilizing crown ethers onto polymers: step-growth polymerization, chain-growth polymerization, and post-functionalization of pre-formed polymers. researchgate.net In the case of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol, it could be reacted with a diisocyanate in a step-growth process to form polyurethanes. Alternatively, after modification to an acrylic monomer, it could undergo chain-growth polymerization to yield polymers with pendant crown ether moieties.

The presence of crown ethers can also influence the polymerization process itself. For example, 18-crown-6 has been shown to accelerate the polymerization of L-lactide catalyzed by potassium acetate (B1210297) by complexing the potassium ion and enhancing the catalytic activity. rsc.org The hydroxyl group on 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol could potentially act as a co-initiator in such systems.

Table 2: Potential Polymerization Strategies for 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol

| Polymerization Type | Monomer/Initiator Role of Hydroxy Crown Ether | Resulting Polymer Architecture | Potential Application | Reference Principle |

| Polyurethane Synthesis | Diol monomer | Linear polymer with in-chain crown ether units | Ion-conductive membranes | researchgate.net |

| Radical Polymerization | Functionalized methacrylate monomer | Polymer with pendant crown ether units | Ion-exchange resins | researchgate.net |

| Ring-Opening Polymerization | Initiator | End-functionalized polymer | Drug delivery systems | rsc.org |

Development of Functional Materials for Selective Recognition and Separation

Functional materials incorporating 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol are designed to exploit the selective binding capabilities of the crown ether macrocycle. The 19-membered ring size of this crown ether suggests a high affinity for larger alkali metal cations, such as potassium. wikipedia.org This selectivity is the basis for its use in sensors, ion-selective electrodes, and separation media.

The hydroxyl group plays a critical role in the fabrication of these materials by providing a means to covalently attach the crown ether to a solid support, such as silica (B1680970) gel, nanoparticles, or a polymer matrix. This immobilization prevents the leaching of the crown ether and allows for the creation of robust and recyclable materials for applications like chromatography and solid-phase extraction. researchgate.net

Furthermore, the hydroxyl group can be used to introduce additional functionalities. For example, it can be converted into an ionizable group like a carboxylic acid, creating a "lariat" crown ether with enhanced binding affinity and selectivity due to the cooperative interaction of the macrocycle and the pendant arm. tdl.org Such dual-functional materials can exhibit switchable binding properties, responding to changes in pH or the presence of other chemical stimuli.

Spectroscopic and Advanced Analytical Characterization of 1,4,7,10,13,16 Hexaoxacyclononadecan 18 Ol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy serves as a powerful, non-destructive tool for the detailed investigation of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol in solution. Both one-dimensional and two-dimensional NMR experiments are employed to gain a comprehensive understanding of its structure and dynamic processes.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol provide fundamental information about its molecular structure. The presence of the hydroxyl group and the asymmetry it introduces into the macrocyclic ring results in a more complex set of signals compared to the parent 18-crown-6 (B118740) ether, which exhibits a single sharp peak in its ¹H NMR spectrum due to the equivalence of all its methylene (B1212753) protons. sigmaaldrich.com

In a typical ¹H NMR spectrum of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol, the protons of the macrocyclic ether ring would be expected to resonate in the region of 3.5-4.0 ppm. The hydroxymethyl group (CH₂OH) would give rise to distinct signals, with the methylene protons adjacent to the hydroxyl group appearing as a multiplet, and the hydroxyl proton itself presenting as a broad singlet, the chemical shift of which is sensitive to solvent and concentration. The methine proton on the carbon bearing the hydroxymethyl group would also have a characteristic chemical shift.

The ¹³C NMR spectrum would similarly show a greater number of signals than the single peak observed for 18-crown-6. The carbon atoms of the polyether backbone would typically appear in the range of 68-72 ppm. The carbon atom bonded to the hydroxyl group (C-18) and the carbon of the hydroxymethyl group would have unique chemical shifts, clearly distinguishable from the other carbons in the macrocycle.

| Proton | Expected Chemical Shift (ppm) |

| -O-CH ₂-CH ₂-O- (macrocycle) | 3.5 - 4.0 (complex multiplets) |

| -CH (OH)- | Multiplet |

| -CH ₂OH | Multiplet |

| -OH | Broad singlet |

| Carbon | Expected Chemical Shift (ppm) |

| -O-C H₂-C H₂-O- (macrocycle) | 68 - 72 |

| -C H(OH)- | ~70-80 |

| -C H₂OH | ~60-65 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Proton and Carbon Assignments

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are indispensable. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, helping to trace the connectivity of the protons within the macrocyclic ring and the hydroxymethyl substituent.

Solution-State Conformation and Intermolecular Interactions by NMR

The conformation of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol in solution is dynamic and can be influenced by the solvent environment and temperature. The presence of the hydroxyl group can lead to specific intramolecular hydrogen bonding, which may stabilize certain conformations. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can provide information about through-space proximity of protons, offering insights into the preferred spatial arrangement of the macrocycle and the orientation of the hydroxymethyl group relative to the ring.

Upon complexation with a cation, significant changes in the NMR spectra are observed. The coordination of the ether oxygens to the cation restricts the conformational flexibility of the macrocycle, often leading to a more defined structure. This results in noticeable shifts in the proton and carbon signals, providing evidence of complex formation.

Heteronuclear NMR (e.g., ²³Na, ⁷Li) for Complexation Kinetics and Thermodynamics

The interaction of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol with alkali metal ions such as lithium (Li⁺) and sodium (Na⁺) can be directly probed using heteronuclear NMR spectroscopy. By observing the NMR signals of the metal nuclei themselves (e.g., ⁷Li or ²³Na), valuable information about the complexation process can be obtained.

Changes in the chemical shift and line width of the metal ion signal upon addition of the crown ether can be used to determine the stability constant of the complex. Furthermore, variable-temperature NMR studies can provide insights into the kinetics of the complexation-decomplexation process, allowing for the determination of activation parameters. The exchange between the free and complexed states of the cation can be fast or slow on the NMR timescale, leading to averaged signals or distinct signals for each species, respectively. chemodynamics.com

Mass Spectrometry (MS) for Molecular Weight and Complex Stoichiometry Determination

Mass spectrometry is a key technique for confirming the molecular weight of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol and for determining the stoichiometry of its complexes with metal ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate determination of the molecular weight of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol, allowing for the confirmation of its elemental composition. The monoisotopic mass of this compound is 294.1678 g/mol . rsc.org

When analyzing the complexes of this crown ether, electrospray ionization (ESI) is a particularly gentle ionization technique that allows for the observation of non-covalent complexes in the gas phase. In a typical ESI-MS experiment of a solution containing 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol and a metal salt (e.g., NaCl or LiCl), a prominent peak corresponding to the [M + Na]⁺ or [M + Li]⁺ adduct would be observed. The high resolution of the mass spectrometer enables the unambiguous identification of these complexed species. The m/z value of these adducts can be used to confirm a 1:1 stoichiometry between the crown ether and the metal ion. For instance, the expected m/z for the sodium complex would be approximately 317.1573.

| Ion | Expected m/z |

| [M+H]⁺ | 295.1751 |

| [M+Na]⁺ | 317.1570 |

| [M+K]⁺ | 333.1310 |

| [M+Li]⁺ | 301.1829 |

Note: M represents the neutral molecule 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol. The exact m/z values are calculated based on the most abundant isotopes.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Non-Covalent Complexes

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and gentle ionization technique that allows for the study of non-covalent interactions in the gas phase. researchgate.net This method is particularly well-suited for characterizing the host-guest complexes formed between 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol and various guest species, such as metal cations or organic molecules. acs.orgrsc.orgtandfonline.com

In a typical ESI-MS experiment, a solution containing the crown ether and a guest species is introduced into the mass spectrometer. The gentle nature of the electrospray process preserves the non-covalent bonds, enabling the detection of the intact complex in the gas phase. researchgate.net The resulting mass spectrum will show peaks corresponding to the individual host and guest molecules, as well as a peak for the non-covalent complex.

The stoichiometry of the complex can be readily determined from the mass-to-charge ratio (m/z) of the observed ions. For instance, in the analysis of a mixture of 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol (Host) and a metal cation (M⁺), the observation of a peak at m/z = [mass(Host) + mass(M)]⁺ would confirm the formation of a 1:1 complex. The relative intensities of the peaks can also provide semi-quantitative information about the binding affinity, although careful experimental design is necessary for accurate determination of binding constants. tandfonline.com

Table 1: Representative ESI-MS Data for Non-Covalent Complexes of Functionalized Crown Ethers

| Host Compound | Guest Cation | Observed Complex | Reference |

| 2-Hydroxymethyl-18-crown-6 | K⁺ | [C₁₃H₂₆O₇ + K]⁺ | sigmaaldrich.com |

| 18-crown-6 | Na⁺ | [C₁₂H₂₄O₆ + Na]⁺ | acs.org |

| 18-crown-6 | NH₄⁺ | [C₁₂H₂₄O₆ + NH₄]⁺ | rsc.org |

| Quinoxaline-containing crown ether | Ag⁺ | [Ligand + Ag]⁺ | acs.org |

This table presents representative data for analogous crown ether complexes due to the limited availability of specific ESI-MS data for 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov For 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol, GC-MS serves two primary purposes: assessing the purity of the compound and analyzing its volatile derivatives.

To be amenable to GC analysis, a compound must be thermally stable and sufficiently volatile. birchbiotech.com While 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol itself has a relatively high boiling point, it can be analyzed by GC under appropriate conditions, often using a high-temperature stable capillary column. acs.org The resulting chromatogram will display a major peak corresponding to the target compound, and any minor peaks can be attributed to impurities. The area under each peak is proportional to the concentration of the respective component, allowing for the quantitative determination of purity. birchbiotech.com

For less volatile derivatives or to enhance chromatographic performance, chemical derivatization is often employed. The hydroxyl group of 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol can be converted into a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether, through reaction with a silylating agent. This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and resolution in the GC analysis.

The mass spectrometer coupled to the gas chromatograph provides structural information for each separated component. The electron ionization (EI) mass spectrum of 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol would exhibit a characteristic fragmentation pattern that can be used for its unequivocal identification.

Table 2: Typical GC-MS Parameters for the Analysis of Crown Ether Derivatives

| Parameter | Value |

| Gas Chromatograph | |

| Column | Capillary column (e.g., polysiloxane-based) acs.org |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized for the specific analyte |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-500 |

This table outlines typical parameters that would be adapted for the specific analysis of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol and its derivatives.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol and its complexes.

Infrared (IR) Spectroscopy probes the vibrations of molecules that result in a change in the dipole moment. The IR spectrum of 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-O-C stretching vibrations of the ether linkages typically appear as strong bands in the 1150-1085 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the methylene groups are expected in the 2850-3000 cm⁻¹ range. Upon complexation with a cation, shifts in the C-O-C stretching frequencies are often observed, reflecting the coordination of the oxygen atoms to the metal ion. researchgate.net

Raman Spectroscopy , which is based on the inelastic scattering of light, is complementary to IR spectroscopy. It is particularly sensitive to vibrations that involve a change in the polarizability of the molecule. For 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol, the symmetric breathing modes of the crown ether ring are often prominent in the Raman spectrum. researchgate.net Changes in the Raman spectrum upon complexation can provide insights into conformational changes of the crown ether ring. york.ac.ukresearchgate.net

Table 3: Characteristic Vibrational Frequencies for Functionalized Crown Ethers

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference |

| -OH | O-H Stretch | 3200-3600 (broad) | IR | nih.gov |

| C-O-C | Asymmetric Stretch | 1150-1085 | IR | researchgate.net |

| C-H | Stretch | 2850-3000 | IR, Raman | nih.gov |

| Crown Ether Ring | Breathing Mode | ~800-900 | Raman | researchgate.net |

This table provides expected vibrational frequencies based on data for related crown ether compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol, which lacks a significant chromophore, the UV-Vis absorption is expected to be weak and occur at shorter wavelengths (in the UV region).

However, UV-Vis spectroscopy becomes a powerful tool for studying the complexation of this crown ether with chromophoric guest molecules. Upon formation of a host-guest complex, changes in the electronic environment of the chromophore can lead to shifts in its absorption spectrum (either a bathochromic/red shift or a hypsochromic/blue shift) and/or changes in the molar absorptivity (hyperchromic or hypochromic effects). nih.govrsc.org

By titrating a solution of the chromophoric guest with the crown ether and monitoring the changes in the UV-Vis spectrum, one can determine the stoichiometry and the binding constant of the complex. researchgate.net

Table 4: Illustrative UV-Vis Spectral Changes Upon Complexation of a Chromophoric Guest with a Crown Ether

| Host-Guest System | Spectral Change | Observation | Reference |

| Acridino-crown ether + Phenyl-ethylamine salt | Bathochromic Shift | Shift in λₘₐₓ to longer wavelength | nih.gov |

| Alkali picrates + Crown ethers | Bathochromic Shift | Formation of loose ion pair-crown ether complexes | rsc.org |

| Benzo-15-crown-5 + Mn²⁺ | Broad features to sharp bands | Suppression of ligand-to-metal charge transfer mixing upon hydration | nih.govacs.org |

X-ray Crystallography for Solid-State Structural Elucidation of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol and its Host-Guest Complexes

Of particular interest is the structural analysis of its host-guest complexes. X-ray crystallography can reveal the exact coordination geometry of the guest species within the crown ether cavity, the nature of the interactions (e.g., ion-dipole, hydrogen bonding), and any conformational changes the crown ether undergoes upon complexation. nih.govtum.de For example, in complexes with metal cations, the oxygen atoms of the ether linkages and the hydroxyl group can coordinate to the metal ion, and their precise distances and angles can be determined.

Table 5: Selected Crystallographic Data for 18-Crown-6 Complexes

| Complex | Crystal System | Space Group | Key Structural Feature | Reference |

| [Na(18-crown-6)]Br·H₂O | Monoclinic | Pc | Sodium cation coordinated by the crown ether, a bromide anion, and a water molecule. | tum.dedoaj.org |

| [(NH₄)(18C6)]⁺[BF₄]⁻ | Orthorhombic | Pnma | Ammonium cation held within the crown ether cavity by hydrogen bonds. | rsc.org |

| [(18-crown-6)K][SnPh₃(ox)] | Monoclinic | P2₁ | Potassium cation coordinated to the six oxygen atoms of the crown ether. nih.gov | nih.gov |

This table presents crystallographic data for the closely related 18-crown-6 to illustrate the type of information obtained from X-ray diffraction studies.

Photoelectron Spectroscopy for Electronic Structure and Binding Characterization

Photoelectron Spectroscopy (PES) is a surface-sensitive technique that provides information about the electronic structure of a material by measuring the kinetic energy of electrons ejected upon irradiation with high-energy photons (UV or X-rays). libretexts.orgkhanacademy.org

X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and the chemical state of the atoms in 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol. The core-level binding energies of carbon (C 1s) and oxygen (O 1s) would be characteristic of the different chemical environments of these atoms within the molecule (e.g., C-C, C-O, C-OH). Upon complexation, shifts in the binding energies of the oxygen atoms can be observed, providing direct evidence of their involvement in coordination with a guest species.

Ultraviolet Photoelectron Spectroscopy (UPS) , which uses lower energy UV photons, probes the valence electronic structure. The UPS spectrum would reveal the energies of the molecular orbitals, particularly the lone pair orbitals on the oxygen atoms, which are crucial for the complexing ability of the crown ether. youtube.com Changes in the UPS spectrum upon complexation can provide insights into the nature of the host-guest bonding.

Table 6: Principles of Photoelectron Spectroscopy in the Study of Crown Ethers

| Technique | Information Obtained | Application to 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol |

| XPS | Elemental composition, chemical state of atoms | Determination of C and O atomic ratios; observation of shifts in O 1s binding energy upon complexation. |

| UPS | Valence electronic structure, molecular orbital energies | Probing the energy of oxygen lone pair orbitals involved in host-guest interactions. |

This table outlines the principles and potential applications of PES for the target compound.

Computational and Theoretical Investigations of 1,4,7,10,13,16 Hexaoxacyclononadecan 18 Ol

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Flexibility

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape and flexibility of macrocyclic molecules like 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol. These methods treat molecules as a collection of atoms governed by a classical potential energy function, or force field, which allows for the efficient calculation of molecular behavior over time.

For crown ethers, a key challenge is the development of accurate force fields that can describe the unique cyclic structure, which differs from their linear counterparts. acs.org Researchers often refine existing force fields, such as the Transferable Potentials for Phase Equilibria (TraPPE), by adjusting torsional potentials to better match data from high-level quantum calculations like Density Functional Theory (DFT). acs.orgresearchgate.net This process involves fitting torsional potential parameters for dihedral angles, such as C-C-O-C and O-C-C-O, which are critical for the ring's structure. acs.orgresearchgate.net

MD simulations, which solve Newton's equations of motion for the system, provide a view of the molecule's dynamic behavior. acs.orgtudelft.nl These simulations can reveal:

Flexibility and Ring Pliability: The 19-membered ring of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol possesses significant flexibility. MD trajectories show how the ring puckers and breathes, which is crucial for its ability to bind guest molecules. The presence of the hydroxyl group adds a specific point of interaction and potential for hydrogen bonding that can influence the ring's preferred conformations.

Solvation Effects: Simulations explicitly including solvent molecules (like water) are used to study how the solvent interacts with the crown ether. researchgate.net These studies can determine the structure of hydration shells and the residence time of water molecules around the macrocycle, revealing that some water molecules can form long-lived hydrogen bonds. researchgate.net

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide detailed insight into the electronic structure and reactivity of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol. Unlike MM/MD, QC methods solve approximations of the Schrödinger equation to describe the distribution and energy of electrons.

Typical investigations for crown ethers involve:

Electron Distribution and Electrostatic Potential: Calculations reveal the distribution of electron density, highlighting the electronegative cavity lined by oxygen atoms and the more hydrophobic carbon backbone. libretexts.org The hydroxyl group on the C18 atom introduces a localized region of high polarity. The resulting electrostatic potential map is crucial for understanding how the molecule interacts with cations and other polar guests. libretexts.org

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and the energy required for electronic excitation.

Reactivity Descriptors: DFT calculations can quantify properties like hardness, softness, and electrophilicity, which predict how the molecule will behave in chemical reactions.

DFT modeling has been successfully used to explore the inclusion of metal ions like Cs⁺ and Sr²⁺ within the nano-cavities of various crown ethers. nih.gov These studies explain the selectivity of a crown ether for a particular ion based on the fit and binding interactions within the cavity. nih.gov

Theoretical Modeling of Host-Guest Binding Energetics and Mechanisms

A primary function of crown ethers is their ability to form stable host-guest complexes, particularly with cations. mdpi.comvt.edu Theoretical modeling is essential for quantifying the strength of these interactions and understanding the mechanism of complexation.

The binding process can be represented by the equilibrium: Host (H) + Guest (G) ⇌ Host-Guest Complex (HG)

Computational methods are used to calculate the binding free energy (ΔG_bind), which determines the stability of the complex. This is often achieved using a thermodynamic cycle that involves calculating the complexation free energy in solution and the solvation free energies of the individual host, guest, and complex. nih.gov MD simulations are employed to sample the conformational space for each of these states. nih.gov

Key findings from modeling host-guest systems with crown ethers include:

Selectivity: The size of the crown ether cavity is a primary determinant of its selectivity for specific cations. libretexts.org For example, 18-crown-6 (B118740) shows a high affinity for the potassium ion (K⁺) because its ionic radius fits snugly within the cavity. libretexts.orgyoutube.com The 19-membered ring of 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol would be expected to show selectivity for slightly larger cations.

Binding Interactions: The stability of the complex arises from non-covalent interactions, primarily ion-dipole forces between the cation and the lone pairs of the ether oxygen atoms. researchgate.net Hydrogen bonding, particularly involving the hydroxyl group of the title compound, can provide additional stability and specificity.

Thermodynamic Parameters: Calculations can dissect the binding free energy into enthalpic (ΔH) and entropic (ΔS) contributions. rsc.org This reveals whether the binding is driven by favorable energetic interactions or by changes in the system's disorder.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational spectroscopy is a powerful field that predicts spectroscopic data (e.g., NMR, IR, Raman) from first principles, aiding in the interpretation of experimental results and the structural elucidation of molecules.

For a molecule like 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol, these calculations are vital:

Vibrational Spectroscopy (IR/Raman): Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. winterschool.cc To achieve high accuracy, methods must go beyond the simple harmonic oscillator approximation and include anharmonic corrections. frontiersin.org This is often done using second-order vibrational perturbation theory (VPT2). frontiersin.org Comparing the calculated IR spectrum with an experimental one can confirm the molecule's structure and identify characteristic peaks, such as the O-H stretch of the hydroxyl group and the C-O-C stretches of the ether linkages.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of NMR-active nuclei (¹H, ¹³C) can be calculated. This requires accurate computation of the magnetic shielding tensors around each nucleus. These predictions are highly sensitive to the molecule's conformation, making them valuable for studying its 3D structure in solution.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. nih.gov

The accuracy of these predictions depends heavily on the chosen computational method (e.g., B3LYP, B2PLYP functionals) and the basis set. winterschool.ccfrontiersin.org For flexible molecules, it is often necessary to compute spectra for multiple low-energy conformers and average them based on their Boltzmann population to get a result that matches experimental data.

Development of Computational Models for Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) models use computational methods to correlate a molecule's structural features with its biological activity or other properties. For crown ethers, which have shown potential as antitumor agents, SAR studies are crucial for designing more effective and selective compounds. mdpi.comnih.gov

A typical computational SAR modeling effort involves several steps:

Dataset Assembly: A series of related compounds (e.g., different functionalized crown ethers) with measured biological activity (like IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing connectivity), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Model Building: Statistical or machine learning methods, such as multiple linear regression or neural networks, are used to build a mathematical model that links the descriptors to the observed activity. ornl.gov

Validation and Prediction: The model is validated to ensure its predictive power and then used to predict the activity of new, unsynthesized compounds.

For crown ethers, SAR studies have suggested that activity is related to the characteristics of the hydrophilic macrocyclic cavity and the surrounding hydrophobic parts of the molecule. nih.gov These models provide insight into the mechanism of action, which for crown ethers is hypothesized to involve the disruption of cellular potassium ion homeostasis, leading to apoptosis. nih.gov

Emerging Research Frontiers and Future Perspectives for 1,4,7,10,13,16 Hexaoxacyclononadecan 18 Ol

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized crown ethers is a well-established field, yet there is a continuous drive for more efficient and sustainable methods. iipseries.orgnih.gov Traditional approaches often involve multi-step procedures with moderate yields. chemicalbook.com Future research is expected to focus on greener synthetic pathways that minimize waste and energy consumption.

Key areas of development include:

Direct Functionalization: Instead of constructing the macrocycle from pre-functionalized precursors, direct functionalization of a pre-formed crown ether ring is a promising strategy. iipseries.orgnih.gov This approach can reduce the number of synthetic steps and allow for more versatile modifications. nih.gov

Catalytic Methods: The use of transition metal catalysts or organocatalysts can improve reaction efficiency and selectivity, leading to higher yields and fewer byproducts. researchgate.net

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a critical aspect of sustainable synthesis. This includes the use of water, ionic liquids, or solvent-free reaction conditions.

| Synthetic Approach | Description | Potential Advantages | Challenges |

| Templated Macrocyclization | The crown ether is formed around a metal ion template using pre-functionalized starting materials. nih.gov | High yields for specific ring sizes. | Requires stoichiometric use of templates, multi-step synthesis of precursors. nih.gov |

| Direct C-H Functionalization | A functional group is directly introduced onto a C-H bond of the crown ether backbone. iipseries.orgnih.gov | Fewer synthetic steps, greater versatility. nih.gov | Control of regioselectivity can be difficult. iipseries.org |

| Click Chemistry | Utilizing highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach functional groups. | High yields, mild reaction conditions, high functional group tolerance. | Requires the introduction of complementary reactive handles (e.g., azide (B81097) and alkyne) onto the crown ether and the desired functional group. |

| Enzymatic Synthesis | The use of enzymes to catalyze the formation or modification of the crown ether. | High selectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope and enzyme stability can be challenging. |

This table is generated based on general principles of functionalized crown ether synthesis and does not represent specific data for 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol.

Exploration of Novel Binding Selectivities and Sensing Applications

The defining feature of crown ethers is their ability to selectively bind cations based on the compatibility of the ion's size with the cavity of the macrocycle. mdpi.com The hydroxyl group in 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol can act as an additional binding site, potentially enhancing both the strength and selectivity of ion complexation. rsc.org This opens up avenues for the development of novel sensors.

Future research in this area will likely focus on:

Enhanced Ion Selectivity: By modifying the lariat (B8276320) arm, it may be possible to fine-tune the binding pocket to achieve high selectivity for specific metal ions, including those that are typically difficult to distinguish, such as alkali and alkaline earth metals. tandfonline.comacs.org

Anion and Neutral Molecule Recognition: While crown ethers are famous for cation binding, functionalized derivatives can be designed to recognize anions and small neutral organic molecules through hydrogen bonding and other non-covalent interactions. nih.gov

Chromogenic and Fluorogenic Sensors: The hydroxyl group can be a handle to attach chromogenic or fluorogenic moieties. tandfonline.commdpi.com The binding of a target analyte would then induce a change in color or fluorescence, allowing for visual or spectroscopic detection. This has been demonstrated with related aza-crown ethers. nih.gov

| Analyte Type | Sensing Mechanism | Potential Application |

| Metal Cations | The cation is complexed within the crown ether cavity, leading to a change in the conformation of the molecule and a corresponding optical or electrochemical signal. mdpi.com | Environmental monitoring, clinical diagnostics. |

| Anions | The hydroxyl group can participate in hydrogen bonding with anions, leading to a detectable signal. | Detection of pollutants in water. |

| Small Organic Molecules | The functionalized crown ether can form host-guest complexes with organic molecules, resulting in a measurable change in properties. | Biosensing, quality control in manufacturing. |

This table illustrates potential sensing applications based on the properties of functionalized crown ethers and is not based on specific experimental data for 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol.

Integration into Smart Materials and Responsive Systems

The ability of functionalized crown ethers to reversibly bind and release guests in response to external stimuli makes them ideal building blocks for smart materials. acs.orgnih.gov The hydroxyl group of 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol provides a convenient point of attachment for integrating the crown ether into larger polymeric or solid-state systems.

Future directions include:

Stimuli-Responsive Polymers: Incorporating the crown ether into a polymer backbone can lead to materials that change their properties (e.g., solubility, shape) in response to the presence of specific ions. researchgate.netacs.org

Functionalized Nanoparticles and Surfaces: Grafting the crown ether onto the surface of nanoparticles or solid supports can create materials for targeted drug delivery, ion separation, or catalysis. nih.govmdpi.com

Molecular Switches and Machines: The conformational changes that occur upon ion binding can be harnessed to create molecular-level switches and machines that perform specific tasks. rsc.org

Interdisciplinary Applications in Chemical and Materials Sciences

The unique properties of functionalized crown ethers like 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol position them at the intersection of several scientific disciplines.

Potential interdisciplinary applications include:

Catalysis: As phase-transfer catalysts, they can transport reactants between immiscible phases, accelerating reaction rates and improving yields in organic synthesis. jetir.orgyoutube.com

Separation Science: Immobilized on a solid support, they can be used in chromatography for the selective separation of ions. tandfonline.com

Biomimetic Chemistry: They can serve as simple models for understanding complex biological ion channels and transport proteins.

Energy Storage: Functionalized ethers are being explored for their potential to improve the performance of lithium-ion batteries. researchgate.netrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.